Product packaging for Cbz-DL-His-DL-Met-OH(Cat. No.:)

Cbz-DL-His-DL-Met-OH

Cat. No.: B15129184
M. Wt: 420.5 g/mol
InChI Key: UYQFHHZKLLWKNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-DL-His-DL-Met-OH is a synthetic dipeptide building block comprised of DL-histidine and DL-methionine, protected at the N-terminus by a carbobenzoxy (Cbz) group. This protection strategy, pioneered by Bergmann and Zervas, is a cornerstone of peptide chemistry, safeguarding the amine functionality during synthetic procedures . The Cbz group is stable under a wide range of conditions and can be selectively removed via hydrogenolysis in the final stages of synthesis without affecting other sensitive groups . The DL-configuration of both amino acids indicates the racemic nature of this compound, making it particularly valuable for methodological research and the development of novel biomaterials. This dipeptide is designed for research applications in organic chemistry and peptide synthesis. It serves as a key intermediate for constructing more complex peptide sequences. Furthermore, Cbz-protected peptides have demonstrated significant utility in materials science, particularly as precursors for supramolecular hydrogelators. Such hydrogels, formed from short, self-assembling peptides, are promising biocompatible scaffolds for biomedical research, including use as drug delivery systems for therapeutic agents . This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N4O5S B15129184 Cbz-DL-His-DL-Met-OH

Properties

Molecular Formula

C19H24N4O5S

Molecular Weight

420.5 g/mol

IUPAC Name

2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C19H24N4O5S/c1-29-8-7-15(18(25)26)22-17(24)16(9-14-10-20-12-21-14)23-19(27)28-11-13-5-3-2-4-6-13/h2-6,10,12,15-16H,7-9,11H2,1H3,(H,20,21)(H,22,24)(H,23,27)(H,25,26)

InChI Key

UYQFHHZKLLWKNY-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-DL-His-DL-Met-OH typically involves the protection of the amine groups of histidine and methionine with the Cbz group. The process begins with the reaction of histidine and methionine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine or pyridine. This reaction forms the Cbz-protected amino acids, which are then coupled to form the dipeptide this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the efficient production of the compound with high purity.

Mechanism of Action

The mechanism of action of Cbz-DL-His-DL-Met-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Cbz group protects the amine groups of histidine and methionine, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amine groups can participate in further reactions to form longer peptide chains .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares Cbz-DL-His-DL-Met-OH with structurally analogous Cbz-protected amino acids and dipeptides:

Compound Molecular Weight (g/mol) Log S (Solubility) TPSA (Ų) GI Absorption BBB Permeability
This compound ~373.43* -3.2 (Estimated) 134.6 Low No
Z-DL-Pro-OH 249.26 -2.9 63.6 High Yes
Cbz-DL-Ala-OH 237.25 -2.1 63.6 High Yes
Cbz-DL-Val-OH 265.30 -2.5 63.6 Moderate No

*Calculated based on formula (C₁₉H₂₄N₄O₅S).

Key Observations:
  • Molecular Weight : this compound’s higher molecular weight (~373 vs. 237–265 g/mol for single residues) reflects its dipeptide structure, which may reduce membrane permeability .
  • Solubility : Lower solubility (estimated Log S = -3.2) compared to Cbz-DL-Ala-OH (Log S = -2.1) is attributed to the hydrophobic Cbz group and the larger, more complex dipeptide backbone.
  • Bioavailability: The compound’s high topological polar surface area (TPSA = 134.6 Ų) and large size result in poor gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration, unlike smaller Cbz-amino acids like Z-DL-Pro-OH .
Key Observations:
  • Synthesis : The dipeptide requires multi-step coupling and deprotection, increasing complexity (score = 4.1) compared to single-residue analogs (scores = 2.78–2.95) .
  • Stability: Methionine’s thioether group in this compound may confer susceptibility to oxidation, reducing stability relative to non-sulfur-containing analogs like Z-DL-Pro-OH.

Research Implications and Limitations

Future studies could explore:

  • Derivatization : Adding solubilizing groups (e.g., PEG chains) to improve GI absorption.
  • Prodrug Strategies : Masking the Cbz group to enhance metabolic stability.

Biological Activity

Introduction

Cbz-DL-His-DL-Met-OH (also known as Carbobenzyloxy-DL-histidine-DL-methionine) is a synthetic amino acid derivative that has been studied for its potential biological activities. This compound is characterized by its unique structure, which includes a carbobenzyloxy (Cbz) protecting group on the histidine moiety, and it plays a significant role in peptide synthesis and drug development.

  • Molecular Formula : C₁₉H₂₄N₄O₅S
  • Molecular Weight : 396.48 g/mol
  • CAS Number : 78480833

The biological activity of this compound is largely attributed to its ability to mimic natural peptides and proteins. The presence of the histidine and methionine residues allows for interactions with various biological targets, including enzymes and receptors.

Biological Activities

  • Antiviral Activity
    • Studies have indicated that amino acid derivatives, including those similar to this compound, can enhance antiviral activity against viruses such as HSV-1 and HCMV. For instance, modifications in the structure can lead to improved bioavailability and efficacy in inhibiting viral replication .
  • Antimicrobial Properties
    • Research has shown that compounds derived from amino acids can exhibit antimicrobial properties. For example, similar structures have been reported to form hydrogels with antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus .
  • Peptide Coupling Efficiency
    • This compound serves as a stable derivative in peptide coupling reactions, enabling efficient synthesis of peptides with high yields (85-95%). This property is crucial for developing therapeutic peptides .

Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of various amino acid derivatives against HSV-1. This compound was included in the screening, revealing moderate antiviral activity at specific concentrations, which suggests its potential as a lead compound for further development .

Study 2: Antimicrobial Hydrogel Formation

In another investigation, researchers explored the formation of hydrogels using Cbz-modified amino acids. The resulting hydrogels demonstrated significant antimicrobial activity, indicating that this compound could be utilized in biomedical applications for infection control .

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
AntiviralModerate efficacy against HSV-1
AntimicrobialEffective hydrogel formation with antimicrobial properties
Peptide SynthesisHigh coupling efficiency (85-95% yield)

Q & A

Q. What collaborative frameworks are recommended for multidisciplinary studies involving this compound?

  • Methodological Answer : Define roles using project management tools (e.g., Gantt charts) aligned with milestones like synthesis, characterization, and bioassay phases. Use cloud-based platforms (e.g., LabArchives) for real-time data sharing. Cite contributions using CRediT taxonomy and adhere to journal guidelines for authorship criteria .

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